2-Iodo-4-methoxybenzoic acid
Overview
Description
2-Iodo-4-methoxybenzoic acid is a compound that can be associated with various chemical reactions and has potential applications in organic synthesis. While the provided papers do not directly discuss 2-Iodo-4-methoxybenzoic acid, they do provide insights into the reactivity and utility of related iodinated benzoic acid derivatives, particularly 2-iodoxybenzoic acid (IBX), which is a versatile oxidant in organic chemistry .
Synthesis Analysis
The synthesis of related compounds often involves the use of iodine or iodine-containing reagents. For example, 2-iodoxybenzoic acid (IBX) has been used for the aromatization of tetrahydro-β-carbolines under mild conditions, demonstrating its utility in complex organic syntheses such as the total synthesis of marine indole alkaloid eudistomin U . Additionally, iodobenzene has been utilized as a catalyst in the preparation of 3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides from 2-aryl-N-methoxyethanesulfonamides . These examples highlight the role of iodine reagents in facilitating cyclization reactions and the formation of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of iodinated benzoic acid derivatives can be complex, as seen in the crystal structure of 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid. This compound, an analog of indomethacin, exhibits bond distances and angles that reflect steric strain and a distinct orientation of the iodobenzoyl group compared to its non-iodinated counterpart . Such structural analyses are crucial for understanding the reactivity and potential interactions of these molecules in chemical reactions.
Chemical Reactions Analysis
Iodinated benzoic acid derivatives, such as IBX, are known for their role in the oxidation of alcohols to aldehydes or ketones. The mechanism of this reaction has been revisited, with computational and experimental studies suggesting that the reductive elimination involving the C-H bond cleavage is the rate-determining step . This insight into the reaction mechanism can inform the development of improved methods for alcohol oxidation.
Physical and Chemical Properties Analysis
The physical and chemical properties of iodinated benzoic acid derivatives are influenced by the presence of the iodine atom. For instance, IBX is a powerful oxidant that has been used for the oxidation of alcohols and 1,2-diols in DMSO at room temperature, with yields ranging from good to quantitative10. The presence of iodine imparts unique reactivity patterns to these compounds, enabling a wide range of synthetic applications .
Scientific Research Applications
Summary of the Application
OLEDs are a type of display technology that utilizes organic materials to emit light. 2-Iodo-4-methoxybenzoic acid can be employed as a precursor for the synthesis of various functional materials used in OLEDs.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for using 2-Iodo-4-methoxybenzoic acid in the production of OLEDs are not detailed in the available literature.
Results or Outcomes
The outcomes of using 2-Iodo-4-methoxybenzoic acid in the production of OLEDs are not specified in the available literature.
This means it could potentially be used in a wide range of scientific fields, including organic chemistry, medicinal chemistry, and materials science, among others. The specific applications would depend on the particular compounds being synthesized and their respective uses .
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Organic Chemistry : The compound could be used in the synthesis of complex organic molecules, potentially serving as a key intermediate in multi-step synthesis processes .
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Medicinal Chemistry : Given its role as a precursor in organic synthesis, 2-Iodo-4-methoxybenzoic acid could potentially be used in the development of new pharmaceuticals .
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Materials Science : As mentioned earlier, this compound has been used in the production of Organic Light-Emitting Diodes (OLEDs) .
Safety And Hazards
properties
IUPAC Name |
2-iodo-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPHOFYPURZIKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510702 | |
Record name | 2-Iodo-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4-methoxybenzoic acid | |
CAS RN |
54435-09-5 | |
Record name | 2-Iodo-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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